

# Comprehensive Spectroscopic Characterization of 2-(2-Methoxyphenyl)morpholine

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## Compound of Interest

Compound Name: 2-(2-Methoxyphenyl)morpholine

CAS No.: 1001940-35-7

Cat. No.: B1614134

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## Part 1: Introduction & Structural Significance[1]

**2-(2-Methoxyphenyl)morpholine** represents a critical pharmacophore in medicinal chemistry, structurally analogous to the psychostimulant phenmetrazine (3-methyl-2-phenylmorpholine) and the norepinephrine-dopamine releasing agent 2-phenylmorpholine. The presence of the ortho-methoxy group on the phenyl ring introduces steric and electronic effects that distinguish it from its para- and meta-isomers, altering its metabolic stability and receptor binding affinity.

This technical guide provides a rigorous framework for the spectroscopic identification of this molecule. Unlike standard data repositories, this document focuses on the causality of spectral features—explaining why signals appear where they do based on electronic shielding, anisotropic effects, and fragmentation kinetics.

## Structural Parameters[1][2][3][4][5][6][7][8][9]

- Molecular Formula:  $C_{11}H_{13}NO_2$

[1]

- Molecular Weight: 193.24 g/mol [2]
- Monoisotopic Mass: 193.1103 Da [2]

- Key Functional Groups: Secondary amine (morpholine), Ether (anisole), Chiral center (C2).  
[2]

## Part 2: Mass Spectrometry (MS) Profiling

Mass spectrometry is the primary validation step for molecular weight and structural connectivity.[2] For **2-(2-methoxyphenyl)morpholine**, the fragmentation pattern is dictated by the stability of the morpholine ring and the electron-donating nature of the methoxy group.

### Ionization & Molecular Ion[10]

- ESI(+) (Electrospray Ionization):
  - $[M+H]^+$ : Observed at  $m/z$  194.12.[2] The nitrogen atom is the most basic site, readily accepting a proton.[2]
  - Adducts: Common sodium adducts  $[M+Na]^+$  at  $m/z$  216.10 may appear in unbuffered LC-MS solvents.[2]
- EI (Electron Impact, 70 eV):
  - Molecular Ion ( $M^+$ ): Weak intensity at  $m/z$  193.1.[2] The radical cation is unstable due to facile  $\alpha$ -cleavage.[2]

### Fragmentation Logic (MS/MS)

The fragmentation is driven by

$\alpha$ -cleavage adjacent to the morpholine nitrogen and the benzylic position.

m/z Fragment	Proposed Structure	Mechanistic Origin
193		Parent ion (low abundance).[2]
162		Loss of methoxy radical (uncommon in EI, possible in CID).
135		Base Peak (Likely). Loss of the amine fragment ( ) via Retro-Diels-Alder type collapse or -cleavage.
121		Tropylium ion derivative (methoxy-benzyl cation) formed by cleavage of the morpholine ring from the aromatic moiety.
86		Morpholine ring fragment (if charge retention occurs on the heterocycle).

Caption: Predicted fragmentation pathway for **2-(2-methoxyphenyl)morpholine** under ESI-MS/MS conditions.

## Part 3: Nuclear Magnetic Resonance (NMR)

### Characterization

NMR provides the definitive structural proof, specifically distinguishing the ortho-isomer from meta or para analogs.[2]

### <sup>1</sup>H NMR (Proton) - 400 MHz, CDCl<sub>3</sub>

Solvent Choice: CDCl<sub>3</sub> is preferred for resolution; DMSO-d<sub>6</sub> may broaden the NH signal due to hydrogen bonding.[2]

Position	Shift (ngcontent-ng-c1989010908=" "_nghost-ng-c3017681703=" " class="inline ng-star-inserted"> ppm)	Multiplicity	Integration	Assignment Logic
Ar-H	7.40 - 7.20	Multiplet	2H	H6' (adjacent to morpholine) and H4'. <sup>[2]</sup> Deshielded.
Ar-H	6.95 - 6.85	Multiplet	2H	H3' (ortho to OMe) and H5'. <sup>[2]</sup> Shielded by electron donation of OMe.
C2-H	4.65 - 4.75	dd	1H	Diagnostic Signal. Benzylic proton. <sup>[2]</sup> Doublet of doublets due to coupling with axial/equatorial H3 protons. <sup>[2]</sup>
OCH <sub>3</sub>	3.82	Singlet	3H	Characteristic methoxy signal. <sup>[2]</sup> Sharp and intense.
C6-H	3.90 - 4.05	Multiplet	1H	Ether-adjacent proton in morpholine ring (Equatorial). <sup>[2]</sup>

C6-H	3.75 - 3.85	Multiplet	1H	Ether-adjacent proton (Axial).[2] Overlap with OMe possible.[2] [3]
C3/C5-H	2.90 - 3.20	Multiplet	4H	Nitrogen-adjacent protons. [2] Complex due to ring inversion. [2]
NH	1.80 - 2.20	Broad s	1H	Exchangeable.[2] Shift varies with concentration/water.[2]

Critical Stereochemical Insight: The C2 proton appears as a doublet of doublets (dd).[2]

- Hz (Large coupling to axial H3).[2]
- Hz (Small coupling to equatorial H3).[2]
- Note: If the morpholine ring adopts a chair conformation with the bulky aryl group equatorial to minimize 1,3-diaxial interactions, the H2 proton is axial.

## $^{13}\text{C}$ NMR (Carbon) - 100 MHz, $\text{CDCl}_3$

The absence of carbonyl carbons and the presence of the methoxy carbon are key validators.

- Aromatic Region (110 - 160 ppm):
  - 157.0 ppm: C-O (Ipso to Methoxy).[2] Most deshielded.[2]
  - 129.0 ppm: C-C (Ipso to Morpholine).[2]
  - 128.5, 126.0, 120.5, 110.5 ppm: Remaining aromatic CH. The 110.5 ppm signal corresponds to the carbon ortho to the methoxy group (shielded).[2]

- Aliphatic Region (40 - 80 ppm):
  - 78.0 ppm: C2 (Benzylic ether carbon).[2]
  - 67.0 ppm: C6 (Ether carbon).[2]
  - 55.4 ppm:  
(Methoxy).[2]
  - 46.0 ppm: C3 (Amine carbon).[2]
  - 45.0 ppm: C5 (Amine carbon).[2]

## Part 4: Infrared Spectroscopy (IR)

IR is used primarily to confirm functional group integrity (Amine/Ether) and ensure no oxidation (e.g., to lactam) has occurred.[2]

- 3300 - 3350  $\text{cm}^{-1}$  (Weak, Broad): N-H stretching vibration (Secondary amine).[2]
- 2800 - 2950  $\text{cm}^{-1}$ : C-H stretching (Aliphatic morpholine  $\text{CH}_2$  and Aromatic CH).[2]
- 1600, 1585, 1490  $\text{cm}^{-1}$ : C=C Aromatic ring skeletal vibrations.[2]
- 1240 - 1250  $\text{cm}^{-1}$  (Strong):  
asymmetric stretch (Anisole ether linkage).
- 1110  $\text{cm}^{-1}$ : C-O-C symmetric stretch (Morpholine ether).[2]
- 750  $\text{cm}^{-1}$ : C-H out-of-plane bending (ortho-substituted benzene ring). Crucial for distinguishing from para-isomers which typically show bands  $\sim 800\text{-}850 \text{ cm}^{-1}$ . [2]

## Part 5: Experimental Protocol & Workflow

To ensure reproducibility, the following workflow employs a self-validating logic where each step confirms the previous one.

## Workflow Diagram

Caption: Step-wise characterization workflow ensuring sample purity before expensive NMR analysis.

## Detailed Methodology

- Sample Preparation (Acid-Base Extraction):
  - Purpose: Morpholine synthesis often yields neutral byproducts (unreacted epoxide).[2]
  - Dissolve crude oil in 1M HCl. Wash with Diethyl Ether (removes neutrals).[2]
  - Basify aqueous layer with 2M NaOH to pH 12.[2]
  - Extract into DCM, dry over  $\text{CaH}_2$ , and evaporate. This ensures the NMR spectrum contains only the amine.[2]
- NMR Acquisition:
  - Solvent: Dissolve 10 mg of oil in 0.6 mL  $\text{CDCl}_3$ .
  - Reference: TMS (0.00 ppm) or residual  $\text{CDCl}_3$  (7.26 ppm).[2]
  - Parameters: 16 scans minimum for  $^1\text{H}$ ; 1024 scans for  $^{13}\text{C}$  to resolve the quaternary carbons.
- Data Validation (The "Ortho" Check):
  - Check the aromatic region.[2][3] If you see a symmetric pattern (two doublets), you have the para-isomer (wrong starting material). You must see a complex 4-proton multiplet pattern for the ortho-isomer.[2]

## References

- National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Phenylmorpholine. [2] NIST Chemistry WebBook, SRD 69. [2][4] [Link](#)
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- ChemicalBook. Synthesis and NMR of Morpholine Derivatives. (General protocols for morpholine ring closure). [Link](#)

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## Sources

- 1. 4-(4-Methoxyphenyl)morpholine | C<sub>11</sub>H<sub>15</sub>NO<sub>2</sub> | MD Topology | NMR | X-Ray [[atb.uq.edu.au](http://atb.uq.edu.au)]
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